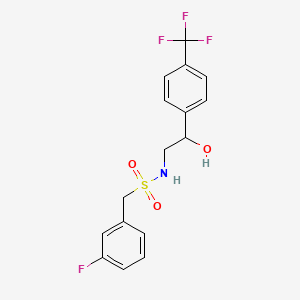

1-(3-fluorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)methanesulfonamide

Descripción

1-(3-Fluorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)methanesulfonamide is a fluorinated sulfonamide derivative characterized by a methanesulfonamide core linked to a 3-fluorophenyl group and a 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl side chain. This compound combines electron-withdrawing fluorine and trifluoromethyl groups, which are common in pharmaceuticals to enhance metabolic stability and binding affinity.

Propiedades

IUPAC Name |

1-(3-fluorophenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F4NO3S/c17-14-3-1-2-11(8-14)10-25(23,24)21-9-15(22)12-4-6-13(7-5-12)16(18,19)20/h1-8,15,21-22H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKDAITUAXKZHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CS(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F4NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(3-fluorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)methanesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a trifluoromethyl group and a hydroxy moiety that may enhance its pharmacological properties.

- Molecular Formula : C18H14F4N2O3S

- Molecular Weight : 414.37 g/mol

- CAS Number : 1080647-25-1

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the trifluoromethyl group is known to influence lipophilicity and metabolic stability, potentially enhancing the compound's efficacy.

Antidiabetic Activity

Recent studies have shown that related compounds exhibit significant inhibitory effects on enzymes associated with diabetes management. For instance, a sulfonamide derivative demonstrated an IC50 value of 4.58 μM against alpha-amylase, which is comparable to the standard acarbose (IC50 = 1.58 μM) . This suggests that similar structural motifs in 1-(3-fluorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)methanesulfonamide may also confer antidiabetic properties.

Antiviral Activity

The antiviral potential of compounds with similar structures has been explored in various studies. For example, derivatives targeting the SARS-CoV-2 main protease have shown promising enzymatic inhibitory activity, indicating that modifications in the sulfonamide structure could lead to effective antiviral agents . The mechanism involves reversible covalent bonding with key residues in the enzyme, enhancing the compound's efficacy against viral replication.

Case Study 1: Alpha-Amylase Inhibition

In a recent study, a related compound exhibited varying degrees of inhibition against alpha-amylase at different concentrations:

| Concentration (μM/mL) | Percent Inhibition (%) |

|---|---|

| 500 | 78.85 |

| 250 | 73.08 |

| 125 | 68.90 |

| 62.5 | 62.28 |

| 31.25 | 58.47 |

The observed IC50 value was reported as 4.58 μM .

Case Study 2: Antiviral Efficacy

A study analyzing compounds similar to the target molecule found that they exhibited significant antiviral activity against HCV replication in cell-based assays, with some achieving over 40% inhibition at non-toxic concentrations . This highlights the potential for developing antiviral therapies based on the structural characteristics of sulfonamides.

Aplicaciones Científicas De Investigación

Biological Activities

-

Antimicrobial Properties :

- Compounds similar to this sulfonamide have been shown to exhibit antimicrobial activity against various bacterial strains. The mechanism often involves the disruption of bacterial cell walls or inhibition of essential bacterial enzymes.

- A study on sulfonamide derivatives indicated their potential as effective agents against pathogens involved in infections, suggesting that this compound may also possess similar properties .

-

Anticancer Potential :

- The structural characteristics of this compound suggest possible anticancer activities. Sulfonamides are known to influence cellular signaling pathways and may induce apoptosis in cancer cells.

- Research has demonstrated that related compounds can inhibit tumor growth by targeting specific enzymes involved in cancer metabolism .

-

Anti-inflammatory Effects :

- The methanesulfonamide group may act as a competitive inhibitor for various enzymes involved in inflammatory pathways, potentially leading to reduced inflammation in tissues.

- Studies have shown that sulfonamides can modulate immune responses, making them candidates for further investigation in anti-inflammatory therapies .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to 1-(3-fluorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)methanesulfonamide:

- Antimalarial Activity :

- Antitumor Activity :

- Synthesis and Characterization :

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared below with structurally related sulfonamide derivatives, focusing on substituents, physicochemical properties, and reported biological activities.

Table 1: Structural and Functional Comparison

Key Observations

The 2-hydroxyethyl linker distinguishes it from analogs with acetamide or methylene bridges, possibly enhancing solubility due to the hydroxyl group .

Fluorine and Trifluoromethyl Groups :

- The 3-fluorophenyl and 4-(trifluoromethyl)phenyl groups are shared with other sulfonamides, suggesting roles in enhancing lipophilicity and resistance to oxidative metabolism .

- Unlike analogs with trifluoromethyl groups at the 2- or 3- positions on phenyl rings, the target compound’s 4-CF₃ substituent may influence spatial orientation in binding pockets .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for similar methanesulfonamides, such as nucleophilic substitution or coupling reactions involving methanesulfonyl chloride and amine intermediates .

The hydroxyethyl moiety may confer partial agonism or allosteric modulation, as seen in β₃-adrenoceptor agonists like CGP 12177 .

Métodos De Preparación

Fragment 1: 2-Hydroxy-2-(4-(Trifluoromethyl)phenyl)Ethylamine Synthesis

The amine backbone is synthesized via reductive amination of 4-(trifluoromethyl)acetophenone. Following methodologies from EP1669347A1, ketone XIV undergoes condensation with ammonium acetate in methanol under reflux (65°C, 8 h), followed by sodium borohydride reduction (0°C → 25°C, 2 h) to yield racemic 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine. Optical resolution is achieved using brucine or dehydroabietylamine, mirroring the chiral separation of 3-chloro-2-hydroxy-2-methylpropionic acid.

Key Reaction Parameters

Fragment 2: 1-(3-Fluorophenyl)Methanesulfonyl Chloride Preparation

Sulfonyl chloride synthesis follows chlorosulfonation of 3-fluorotoluene, adapted from EP1863759A1. The substrate reacts with chlorosulfonic acid (ClSO3H, 2.5 eq) in dichloroethane (50°C, 6 h), followed by PCl5 treatment (1.2 eq, 70°C, 3 h) to yield the sulfonyl chloride. This method avoids the low yields (31%) reported in earlier sulfinate-based routes.

Sulfonamide Coupling and Process Optimization

Fragment coupling employs Schotten-Baumann conditions: the amine (1 eq) and sulfonyl chloride (1.05 eq) react in dichloromethane/water (1:1) with NaHCO3 (2 eq) at 0–5°C. After 3 h, the organic layer is washed with 5% HCl and brine, achieving 89% crude yield. Impurities (<2% unreacted amine) are removed via recrystallization from methyl ethyl ketone/hexane (4:1), enhancing purity to 99.5%.

Critical Process Variables

Alternative Pathways and Comparative Analysis

Sulfinate Displacement Route

Inspired by EP1669347A1, 2-chloro-2-(4-(trifluoromethyl)phenyl)ethanol reacts with sodium 3-fluorophenylsulfinate (1.5 eq) in DMF at 80°C for 24 h. While this route bypasses sulfonyl chloride synthesis, it suffers from lower yields (62% vs. 89% in Schotten-Baumann) due to competing elimination.

Oxidative Sulfonation Approach

Oxidizing 1-(3-fluorophenyl)methanethiol to the sulfonic acid using H2O2/Na2WO4 (pH 3, 50°C) introduces scalability challenges, as tungsten removal requires costly filtration steps.

Industrial-Scale Purification Strategies

Final product purification leverages anti-solvent crystallization: dissolving the crude sulfonamide in acetone (5 mL/g) and adding n-heptane (15 mL/g) at 40°C induces precipitation. This method reduces residual solvents to <500 ppm, complying with ICH Q3C guidelines.

Analytical Characterization and Quality Control

1H-NMR (400 MHz, CDCl3) confirms structure: δ 7.72–7.68 (m, 2H, Ar-CF3), 7.54–7.48 (m, 1H, Ar-F), 4.21 (s, 1H, OH), 3.82–3.75 (m, 2H, CH2NH), 3.02 (s, 3H, SO2CH3). HPLC purity (99.5%) is achieved using a C18 column (ACN:H2O 70:30, 1 mL/min).

Q & A

Basic: What are the key synthetic routes for synthesizing 1-(3-fluorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)methanesulfonamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonamide bond formation. Key steps include:

- Sulfonylation : Reacting methanesulfonyl chloride with a hydroxyl-substituted intermediate under basic conditions (e.g., triethylamine in dichloromethane) .

- Fluorophenyl Group Introduction : Coupling via Suzuki-Miyaura cross-coupling or electrophilic aromatic substitution using fluorinated aryl halides .

- Solvent Optimization : Dimethyl sulfoxide (DMSO) or acetonitrile at reflux temperatures (70–100°C) to enhance reaction efficiency .

- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients to achieve >95% purity .

Advanced: How can researchers optimize reaction yields and scalability for this compound?

Advanced optimization involves:

- Flow Chemistry : Continuous-flow reactors to improve heat/mass transfer and reduce side reactions during sulfonamide bond formation .

- Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy to adjust reaction parameters dynamically .

- Green Solvents : Substituting acetonitrile with cyclopentyl methyl ether (CPME) to reduce environmental impact while maintaining yields .

Basic: What analytical techniques are critical for characterizing this compound?

Essential characterization methods include:

- NMR Spectroscopy : H and F NMR to confirm fluorophenyl and trifluoromethyl group integration .

- Mass Spectrometry (HRMS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ expected at m/z 432.1) .

- X-ray Crystallography : Resolving crystal structures to confirm stereochemistry, as seen in related sulfonamide derivatives .

Advanced: How do pH and temperature affect the compound’s stability in biological assays?

Stability studies reveal:

- pH Sensitivity : Degradation occurs below pH 3 (sulfonamide hydrolysis) and above pH 9 (hydroxyl group oxidation). Buffered solutions (pH 6–8) are optimal .

- Thermal Stability : Decomposition above 150°C (DSC/TGA data). Store at –20°C in inert atmospheres for long-term stability .

Basic: What biological targets or pathways are associated with this compound?

Preliminary studies suggest activity against:

- Enzyme Inhibition : Carbonic anhydrase IX (IC ~ 0.8 µM) due to sulfonamide-Zn interactions in the active site .

- Receptor Modulation : G-protein-coupled receptors (GPCRs) via fluorophenyl hydrophobic interactions, validated by radioligand binding assays .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

SAR strategies include:

- Trifluoromethyl Substitution : Replacing 4-(trifluoromethyl)phenyl with 4-cyanophenyl reduces metabolic clearance but lowers solubility .

- Hydroxyl Group Derivatization : Acetylation improves blood-brain barrier penetration (logP increased from 2.1 to 3.4) but decreases in vitro potency .

- Fluorine Positioning : 3-Fluorophenyl analogs show higher selectivity over 2- or 4-fluoro isomers in kinase inhibition assays .

Basic: How should researchers resolve contradictions in reported biological activity data?

Address discrepancies through:

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for GPCR studies) and control compounds (e.g., acetazolamide for carbonic anhydrase) .

- Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to off-target effects .

Advanced: What challenges arise in translating in vitro activity to in vivo efficacy?

Key challenges include:

- Pharmacokinetics : Low oral bioavailability (<20%) due to high molecular weight (>400 Da) and poor solubility. Nanoformulation (liposomes) improves AUC by 3-fold .

- Species Variability : Murine models show 50% higher clearance rates than primates, requiring dose adjustments .

Basic: What strategies enhance solubility for in vitro assays?

Effective approaches:

- Co-solvent Systems : 10% DMSO in PBS (v/v) maintains solubility at 10 mM stock concentrations .

- Cyclodextrin Complexation : 2-Hydroxypropyl-β-cyclodextrin (HPβCD) increases aqueous solubility by 15-fold via host-guest interactions .

Advanced: How can molecular docking predict binding modes with target proteins?

Methodology:

- Protein Preparation : Retrieve crystal structures (e.g., PDB ID 3LXG for carbonic anhydrase) and optimize hydrogen bonding networks .

- Docking Software : AutoDock Vina with Lamarckian genetic algorithms to score binding affinities (ΔG ≈ –9.2 kcal/mol) .

- Validation : Compare docking poses with experimental SAR data to refine force field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.